3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring two critical substituents:
- A 2-fluorobenzamido group at position 3 of the benzofuran core.
- A 4-nitrophenyl group attached to the amide nitrogen.
Its molecular weight is estimated to be ~464.3 g/mol (calculated from analogs like CAS 887894-35-1, which has a molecular weight of 435.8 g/mol) .
Properties
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCOMSBKJLCSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzofuran core substituted with a fluorobenzamide and a nitrophenyl group. Its molecular formula is with a molecular weight of 356.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
- Anti-inflammatory Activity : Compounds similar in structure have demonstrated significant anti-inflammatory effects. For instance, derivatives containing benzamido groups have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response .
- Antitumor Activity : The presence of nitrophenyl groups is associated with increased cytotoxicity against various cancer cell lines. These compounds can induce apoptosis through the modulation of NF-kB signaling pathways, which are often upregulated in cancer .
Pharmacological Studies
Several studies have explored the pharmacological effects of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Case Studies
- In Vivo Anti-inflammatory Study : A study evaluated the anti-inflammatory activity of structurally related compounds using a carrageenan-induced rat paw edema model. Results indicated that compounds with similar functional groups exhibited significant inhibition rates ranging from 39% to over 54%, suggesting that modifications to the benzofuran structure could enhance anti-inflammatory properties .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines showed that compounds with a nitrophenyl moiety significantly reduced cell viability. The mechanism was linked to increased oxidative stress and apoptosis induction, confirming the potential use of such compounds in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Comparatively, the chloro analog (CAS 887894-35-1) has weaker electron-withdrawing effects, which may reduce binding affinity .
- Lipophilicity: The fluorine atom in the target compound improves lipophilicity compared to non-fluorinated analogs, aiding blood-brain barrier penetration for CNS applications . In contrast, aminoalkyl chains (e.g., dimethylaminopropyl in ) increase solubility but reduce membrane permeability .
- Steric Effects : Bulky groups like biphenyl () may hinder target engagement despite favorable electronic properties .
Q & A
Q. What are the typical synthetic routes for 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide?
The synthesis involves multi-step reactions starting with the formation of the benzofuran core via cyclization of a phenol derivative, followed by sequential functionalization. Key steps include:
- Cyclization : Using catalysts like polyphosphoric acid or Lewis acids to form the benzofuran ring .
- Amidation : Introducing the 2-fluorobenzamido group via coupling reagents (e.g., EDC/HOBt) under inert conditions .
- Nitrophenyl substitution : Reacting with 4-nitroaniline in the presence of a base (e.g., K₂CO₃) to attach the N-(4-nitrophenyl) group . Reaction optimization (temperature, solvent polarity, and catalyst choice) is critical for yield and purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., amide protons at δ 10-12 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95% purity threshold for pharmacological studies) .
Q. How is the compound screened for initial biological activity?
Preliminary screening involves:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Solubility profiling : Use of DMSO/PBS mixtures to assess bioavailability limitations .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of fluorobenzamido and nitrophenyl substitutions?
Regioselectivity is controlled by:
- Electron-withdrawing effects : The 4-nitrophenyl group directs electrophilic substitution via resonance stabilization, while the 2-fluorobenzamido group influences steric accessibility .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the benzofuran carboxamide . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies (e.g., predicted high affinity vs. low observed inhibition) are addressed by:
- Binding assay validation : Surface plasmon resonance (SPR) to measure direct target interactions .
- Metabolic stability tests : Liver microsome assays to identify rapid degradation pathways .
- Crystallography : Co-crystallization with target enzymes (e.g., kinases) to identify non-canonical binding modes .
Q. How does the nitro group at the 4-position of the phenyl ring modulate biological activity?
The nitro group enhances:
- Electron-deficient character : Increases binding to hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors) .
- Redox activity : Generates reactive oxygen species (ROS) in cancer cells, contributing to cytotoxicity . Comparative SAR studies with analogues (e.g., methoxy or chloro substituents) reveal nitro-specific potency trends .
Q. What computational tools are used to model this compound’s pharmacokinetics?
Key tools include:
- ADMET prediction : SwissADME or ADMETLab for absorption, distribution, and toxicity profiles .
- Molecular docking : AutoDock Vina to simulate interactions with targets like COX-2 or β-lactamases .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes under physiological conditions .
Q. How can conflicting solubility and bioactivity data be reconciled during formulation?
Approaches include:
- Prodrug design : Masking polar groups (e.g., esterification of the carboxamide) to enhance membrane permeability .
- Nanoencapsulation : Lipid-based nanoparticles to improve aqueous dispersion without altering activity .
- Co-solvent systems : PEG-400/water mixtures to balance solubility and in vivo efficacy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
